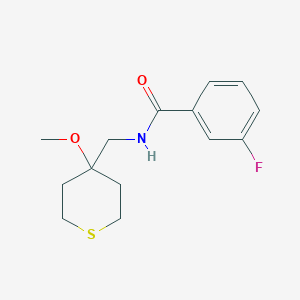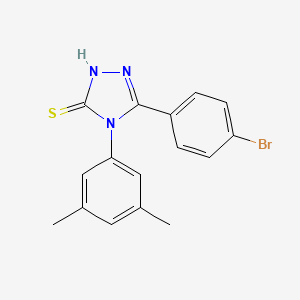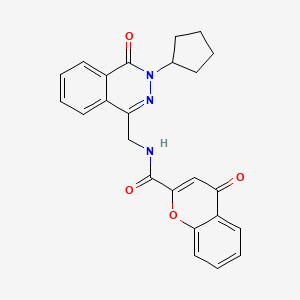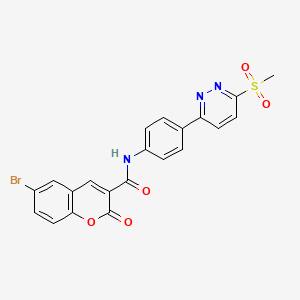
4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
These derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Synthesis Analysis
The derivatives were synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
In silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties .Chemical Reactions Analysis
The target compound was evaluated for its tubulin polymerization inhibition study .Physical And Chemical Properties Analysis
The compound possesses drug-like properties .Aplicaciones Científicas De Investigación
Antiproliferative Activity
The compound's derivatives have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, indicating potential anticancer properties. For instance, certain derivatives demonstrated significant activity on multiple cell lines, highlighting the compound's potential as a basis for developing anticancer agents (Mallesha et al., 2012).
Herbicidal Applications
Derivatives of the compound have been explored for their utility in herbicidal formulations. Specifically, new fluoromethyl-triazines starting from related compounds have shown selectivity as post-emergence herbicides in crops like cotton and wheat, demonstrating the compound's relevance in agricultural chemistry (Hamprecht et al., 1999).
Chemical Synthesis and Methodology Development
The compound's framework has facilitated the development of novel synthetic methodologies, including Rh-catalyzed ring expansions of aziridines to dehydropiperazines, contributing to advances in synthetic organic chemistry and the synthesis of complex piperazine-containing structures (Dequina et al., 2020).
Antibacterial Activity
Compounds structurally related to 4-(4-((3-methylbenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine have been investigated for their antibacterial properties, with some derivatives showing promising activity against various Gram-positive and Gram-negative bacterial strains (Lahmidi et al., 2019).
Antifungal Activity
The novel amalgamation of related structures has led to compounds with notable antifungal activity, with the ability to discriminate between different fungal species, highlighting the potential for developing new antifungal agents (Darandale et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . As a result, the compound disrupts cell division, leading to cell cycle arrest .
Biochemical Pathways
The compound’s action affects the cell cycle pathway . By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle, a structure required for chromosome segregation during mitosis . This leads to cell cycle arrest at the sub-G1 and G2/M phase .
Pharmacokinetics
In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates, such as this compound, possessdrug-like properties
Result of Action
The compound’s action results in apoptosis , or programmed cell death . This is evidenced by various biological studies, including acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays . The compound also inhibits colony formation in BT-474 cells in a concentration-dependent manner .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[(3-methylphenyl)methylsulfonyl]piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2S/c1-15-3-2-4-16(9-15)11-28(26,27)24-7-5-23(6-8-24)17-10-18(21-13-20-17)25-14-19-12-22-25/h2-4,9-10,12-14H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKQYHGMHDIIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-8-chloroimidazo[1,2-a]pyrazine;hydrobromide](/img/structure/B2892428.png)
![N-[(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2892429.png)



![(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2892435.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2892437.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2892442.png)
![2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2892445.png)


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2892449.png)
